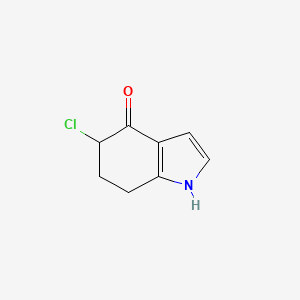

5-chloro-6,7-dihydro-1H-indol-4(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

5-chloro-1,5,6,7-tetrahydroindol-4-one |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h3-4,6,10H,1-2H2 |

InChI Key |

ISPVHDLIYPEITN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydro 1h Indol 4 5h One Derivatives

Traditional Synthetic Pathways to Dihydroindolones

Conventional methods for constructing the dihydroindolone scaffold have historically relied on well-established cyclization reactions. These pathways, while foundational, often involve multiple steps and require specific precursor molecules that undergo intramolecular transformations to form the desired bicyclic system.

Condensation Reactions of 1,3-Dicarbonyl Compounds with Azidoethanes

A notable method for the synthesis of 6,7-dihydro-1H-indol-4(5H)-one derivatives involves the condensation of 1,3-dicarbonyl compounds, such as cyclohexane-1,3-diones, with 2-azido-1,1-diethoxyethane (B2413938). This reaction proceeds through an initial condensation, followed by a subsequent cyclization step, which efficiently yields the dihydroindolone framework. researchgate.netresearchgate.net The versatility of this method allows for the preparation of a variety of substituted pyrroles and the title dihydroindolones. researchgate.netresearchgate.net The process typically involves an aza-Wittig reaction, where the azide (B81097) is converted into an iminophosphorane that then reacts intramolecularly. researchgate.net

Nenitzescu and Scortzbanu Type Cyclization Strategies

The Nenitzescu indole (B1671886) synthesis and related strategies represent a classic approach to indole ring formation. The first synthesis of the 4,5,6,7-tetrahydroindol-4-one framework was reported by Nenitzescu and Scortzbanu in 1928. nih.gov This method is characterized by the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds. nih.gov Given the propensity of many α-aminoaldehydes and α-aminoketones to self-condense, precursors are often used to generate these building blocks in situ. nih.gov A common variation involves the reduction of oximes with zinc, a technique borrowed from the classical Knorr pyrrole (B145914) synthesis, to introduce the necessary amine functionality for the cyclization to occur. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including dihydroindolones. One such approach involves a palladium-catalyzed intramolecular C-H arylation. nih.gov In a specific example, a one-pot, two-step reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with 4-oxotetrahydroindole leads to tetrahydroindolo fused isoquinoline (B145761) derivatives. nih.gov This transformation proceeds through a double substitution of the fluorine atoms, followed by the palladium-catalyzed cyclization. nih.gov Another prominent example is the Friedel-Crafts alkylation reaction. The synthesis of 5-chloro-1-indanone, a related indanone structure, can be achieved from 3-(4-chlorophenyl)propionyl chloride via an intramolecular Friedel-Crafts reaction, which highlights a pathway for forming the fused ring system. A variation of this involves the cyclization of 3,4'-dichloropropiophenone (B1293541) using catalysts like aluminum trichloride, although this can face challenges with selectivity and yield. google.com

Multicomponent Reaction (MCR) Strategies for Dihydroindolone Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools in modern organic synthesis. nih.govresearchgate.net These reactions combine three or more reactants in a single step to form a complex product that incorporates atoms from all starting materials. nih.gov This approach offers significant advantages, including reduced reaction times, simplified purification processes, and the ability to generate diverse molecular libraries. researchgate.netnih.gov

Three-Component Condensations Involving Phenacyl Bromide, Dimedone, and Anilines

While specific examples detailing the reaction of phenacyl bromide, dimedone, and anilines to directly form 5-chloro-6,7-dihydro-1H-indol-4(5H)-one are not prevalent, the principles of MCRs suggest this as a plausible synthetic route. Generally, MCRs are employed to synthesize a wide array of heterocyclic compounds. For instance, a three-component cascade reaction has been developed to access 4,5,6,7-tetrahydro-1H-indoles using cyclic ketones, arylamines, and benzoylmethylene malonates, demonstrating the utility of this approach for building the core indole structure. researchgate.net

Catalyst-Free Multicomponent Protocols

The development of catalyst-free MCRs aligns with the principles of green chemistry by minimizing waste and avoiding potentially toxic metal catalysts. A notable example is a catalyst- and solvent-free three-component reaction for the regioselective one-pot synthesis of polyfunctionalized pyrroles, which are precursors to or analogs of the dihydroindolone system. nih.gov Such protocols are valued for their operational simplicity and environmental benefits. Another innovative approach involves a two-step reaction sequence starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, which proceeds through an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core under mild, benign conditions without a metal catalyst. rsc.org

Reactions with Isoxazole (B147169) Derivatives and Dimedone

The reaction of isoxazole derivatives with dimedone represents a versatile approach for the synthesis of various heterocyclic systems. Isoxazoles, being five-membered aromatic heterocycles containing nitrogen and oxygen, can undergo ring-opening and subsequent recyclization reactions under specific conditions. nih.govbeilstein-journals.org Dimedone, a cyclic 1,3-dicarbonyl compound, serves as a readily available nucleophile and a building block for the construction of fused ring systems.

While direct synthesis of this compound from isoxazole derivatives and dimedone is not extensively documented, the general reactivity of these substrates suggests a potential pathway. The synthesis of isoxazole-5(4H)-ones can be achieved through a multicomponent reaction catalyzed by an acidic ionic liquid, involving the reaction of ethyl acetoacetate (B1235776) with hydroxylamine (B1172632) hydrochloride, followed by condensation with an aromatic aldehyde. scielo.br These isoxazol-5(4H)-ones can then be converted to 5-chloroisoxazoles. mdpi.com

The reaction of a suitably substituted 5-chloroisoxazole with dimedone could theoretically proceed through a Michael addition of the dimedone enolate to the isoxazole ring, followed by ring opening and an intramolecular condensation to form the dihydroindolone core. This hypothetical pathway would offer a novel route to this important scaffold, although further research is needed to establish its feasibility and optimize the reaction conditions.

Integration of Arylglyoxal Monohydrates and Enaminones

A notable and efficient method for the synthesis of 7-hydroxy-6,7-dihydro-indol-4(5H)-one derivatives involves the domino reaction of arylglyoxal monohydrates with enamines under catalyst-free conditions. rsc.org This approach provides a straightforward route to highly functionalized dihydroindolones.

The reaction proceeds through a cascade of transformations, likely initiated by the Michael addition of the enamine to the arylglyoxal. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final product. The use of readily available starting materials and the absence of a catalyst make this an attractive and practical synthetic method. rsc.org

| Arylglyoxal | Enamine | Product | Yield (%) |

| Phenylglyoxal monohydrate | 3-amino-5,5-dimethylcyclohex-2-enone | 7-hydroxy-2-phenyl-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 85 |

| 4-Methylphenylglyoxal monohydrate | 3-amino-5,5-dimethylcyclohex-2-enone | 7-hydroxy-6,6-dimethyl-2-(p-tolyl)-6,7-dihydro-1H-indol-4(5H)-one | 82 |

| 4-Chlorophenylglyoxal monohydrate | 3-amino-5,5-dimethylcyclohex-2-enone | 2-(4-chlorophenyl)-7-hydroxy-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 80 |

This table presents a selection of synthesized 7-hydroxy-6,7-dihydro-indol-4(5H)-one derivatives and their corresponding yields as reported in the literature. rsc.org

Regioselective Synthesis and Stereochemical Control in Dihydroindolone Formation

Strategies for Achieving Regioselectivity in Cyclization Reactions

Regioselectivity is a critical aspect of the synthesis of substituted indoles and their partially saturated analogues. The position of substituents on the final ring system is determined by the nature of the starting materials and the reaction conditions employed. In the context of dihydroindolone formation, achieving regiochemical control during the cyclization step is paramount.

One strategy to control regioselectivity is through the use of directing groups. For instance, in the synthesis of 4,5-fused indoles, the use of an electron-withdrawing protecting group on the indole nitrogen can favor cyclization at the C5 position by reducing the nucleophilicity of the C3 position. nih.gov The choice of catalyst can also influence the regiochemical outcome.

Furthermore, the inherent reactivity of the precursors plays a significant role. In the cycloaddition reactions of indolynes with 2-substituted furans, the 6,7-indolyne exhibits remarkable regioselectivity, which is attributed to its highly polar nature and the electrophilic substitution character of the cycloaddition. nih.gov While not a direct synthesis of dihydroindolones, this highlights how the electronic properties of intermediates can dictate the regioselectivity of ring formation. A p-TsOH-promoted dehydroxylated [3+2] cyclization strategy has been developed for a regiospecific synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones. researchgate.net

Stereochemical Aspects of Dihydroindolone Ring Construction

The construction of the dihydroindolone ring system can lead to the formation of stereocenters, and controlling the stereochemistry of these centers is a key challenge in asymmetric synthesis. The development of enantioselective methods for the synthesis of chiral dihydroindolones is of great interest due to the prevalence of such motifs in biologically active molecules.

Chemoenzymatic approaches have been successfully employed for the asymmetric synthesis of complex heterocycles. For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, leading to the formation of chiral dihydrobenzoxazinones and dihydroquinoxalinones with excellent enantiomeric excess. nih.gov While this specific enzyme may not be directly applicable to dihydroindolone synthesis, it demonstrates the potential of biocatalysis in achieving high stereocontrol.

Cascade reactions have also been utilized in the asymmetric synthesis of polycyclic spiroindolines. researchgate.netrsc.org These complex transformations can generate multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity, often controlled by a chiral catalyst or a chiral auxiliary. A concise asymmetric total synthesis of (−)-vindoline has been achieved using a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole, where a chiral substituent on the tether controls the facial selectivity of the initial Diels-Alder reaction and sets the absolute stereochemistry of the subsequent six stereocenters. nih.gov

Advanced Synthetic Techniques

Microwave-Assisted Synthesis of Dihydroindolone Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been widely applied to the synthesis of various heterocyclic compounds, including indoles and their derivatives. researchgate.netmdpi.com

The application of microwave irradiation can be particularly beneficial for multicomponent reactions and cyclization reactions that require elevated temperatures. The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. For instance, a one-pot, microwave-assisted protocol has been developed for the synthesis of 5,6-dihydroquinazolinones from acyclic precursors. rsc.org

While specific examples of the microwave-assisted synthesis of this compound are not abundant in the literature, the general success of MAOS in related heterocyclic syntheses suggests its potential utility in this area. The optimization of reaction conditions under microwave irradiation could provide a more efficient and environmentally friendly route to this important class of compounds.

Sequential Reaction Cascades for Complex Dihydroindolone Architectures

Sequential reaction cascades are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simpler starting materials in a single pot, avoiding the isolation of intermediates. These cascades are particularly useful for building polycyclic and fused heterocyclic systems based on the 6,7-dihydro-1H-indol-4(5H)-one core.

The development of such cascades often relies on the strategic functionalization of the dihydroindolone scaffold, followed by a series of intramolecular reactions. For example, the introduction of suitable substituents on the nitrogen or at other positions of the ring can set the stage for subsequent cyclization reactions.

One illustrative example of a cascade approach involves the reduction of a nitro-substituted precursor followed by a dearomatizing cyclization to furnish novel N-fused polycyclic indolines. jyu.fi Although this example starts from a different indole derivative, the principle can be applied to dihydroindolones.

Another strategy involves a palladium-catalyzed cascade reaction. For instance, a tandem Sonogashira coupling and cyclization of a suitably functionalized precursor can lead to the formation of complex indole derivatives. organic-chemistry.org Similarly, palladium-catalyzed intramolecular Larock indole annulation followed by a Tsuji-Trost allylation has been used to assemble tetracyclic indole products in a cascade fashion. nih.gov

Gold-catalyzed reactions have also emerged as a valuable tool. A gold-catalyzed cyclization of pyrrol-yn-glycol derivatives, for instance, can trigger a cascade involving a C2-pyrrole attack onto an activated alkyne, followed by a selective 1,2-migration to yield functionalized 4-hydroxyindoles. nih.gov

These sequential reaction cascades often lead to the formation of multiple new bonds and stereocenters in a single operation, significantly enhancing synthetic efficiency. The following table provides a summary of some reported cascade reactions for the synthesis of complex indole-based structures.

| Reaction Type | Key Steps | Resulting Architecture | Catalyst/Reagents |

|---|---|---|---|

| Reduction/Cyclization Cascade | Nitro reduction followed by dearomatizing cyclization | N-fused polycyclic indolines | Fe/HCl, Cu(OTf)2 or TfOH |

| Palladium-Catalyzed Cascade | Intramolecular Larock indole annulation/Tsuji-Trost allylation | Tetracyclic indoles | Pd/Me-phos |

| Gold-Catalyzed Benzannulation | C2-pyrrole attack on activated alkyne followed by 1,2-migration | Functionalized 4-hydroxyindoles | IPrAuNTf2 |

| Photocatalyzed Cascade | Single-electron reduction of α-acetoxy aryl ketone, radical addition, and cyclodehydration | Indole-fused benzodiazepines | 10-phenylphenothiazine (PTH) |

These examples, while not all starting directly from this compound, demonstrate the potential of sequential reaction cascades to build complex molecular frameworks from indole precursors. The functional groups present in dihydroindolone derivatives, such as the enone moiety, provide handles for initiating such cascades to create diverse and complex polycyclic architectures.

Reaction Mechanisms and Mechanistic Elucidation in Dihydroindolone Chemistry

Detailed Reaction Mechanisms for Multicomponent Syntheses

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like dihydroindolones from three or more starting materials in a single operation. caltech.edu The mechanisms of these reactions are typically sequential, involving a series of well-established organic transformations that occur in a domino or tandem fashion.

A common strategy in the synthesis of related heterocyclic systems involves a sequence initiated by a Knoevenagel condensation. nih.gov For instance, the reaction between an aldehyde and an active methylene (B1212753) compound, such as a 1,3-dicarbonyl, generates a highly reactive Knoevenagel adduct. nih.gov This intermediate can then undergo a Michael addition with a second nucleophile. nih.gov In the context of dihydroindolone synthesis, a plausible MCR pathway could begin with the Knoevenagel condensation of an appropriate aldehyde with a cyclic 1,3-dione. The resulting intermediate would then be susceptible to a Michael addition by an amine, followed by an intramolecular cyclization and dehydration to furnish the final dihydroindolone ring system.

Other prominent MCRs, such as the Ugi and Passerini reactions, are based on the unique reactivity of isocyanides. nih.gove-bookshelf.de The Ugi four-component reaction (U-4CR) typically involves the condensation of an aldehyde or ketone with an amine to form an imine. nih.gov This imine is then protonated by a carboxylic acid, activating it for nucleophilic attack by an isocyanide, which leads to an α-aminonitrilium intermediate. nih.gov Subsequent intramolecular rearrangement and hydrolysis yield a complex α-acylamino amide product. While not a direct route to the specific title compound, the principles of iminium ion generation and nucleophilic trapping are relevant to many dihydroindolone syntheses.

Table 1: Overview of Key Mechanistic Steps in Relevant Multicomponent Reactions

| Reaction Type | Initial Step | Key Intermediate(s) | Subsequent Steps |

| Knoevenagel/Michael | Knoevenagel condensation between an aldehyde and an active methylene compound. nih.gov | Knoevenagel adduct (α,β-unsaturated system). nih.gov | Michael addition of a nucleophile (e.g., amine or enolate), followed by intramolecular cyclization and dehydration. nih.gov |

| Ugi Reaction | Condensation of an amine and a carbonyl compound to form an imine/iminium ion. nih.gov | Iminium ion, α-aminonitrilium derivative. nih.gov | Nucleophilic attack by isocyanide, followed by intramolecular acyl transfer. nih.gov |

| Passerini Reaction | Reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov | α-acyloxy-iminium-like intermediate. | Intramolecular acyl migration to form an α-acyloxy amide. nih.gov |

Proposed Intermediates and Transition States in Dihydroindolone Pathways

The pathways leading to dihydroindolones are characterized by a series of transient intermediates and the transition states that connect them. In the classical Nenitzescu indole (B1671886) synthesis, a key pathway to related structures, the reaction of a benzoquinone with an ethyl β-aminocrotonate proceeds through a Michael addition to form an enamine intermediate. This is followed by a tautomerization and an intramolecular cyclization, which involves a nucleophilic attack from the enamine nitrogen onto a carbonyl carbon. The final step is an elimination of water to afford the aromatic indole core.

In acid-catalyzed variants, the protonation of a carbonyl group is often the initial step, generating a highly electrophilic oxonium ion. This activation facilitates nucleophilic attack. For instance, in a Friedel-Crafts type cyclization, an electrophilic aromatic substitution mechanism occurs where a protonated intermediate is attacked by an electron-rich portion of the molecule, leading to ring closure. nih.gov

Base-mediated syntheses, conversely, often proceed through enolate intermediates. Deprotonation of a carbon alpha to a carbonyl group generates a nucleophilic enolate, which can then participate in intramolecular cyclization reactions. nih.gov A proposed mechanism for the formation of N-hydroxyindoles from 2-nitrostyrenes involves the initial deprotonation to form a resonance-stabilized anion, which then cyclizes. nih.gov This is followed by ring-cleavage and a 1,5-electrocyclization to furnish the indole ring system. nih.gov

Transition states in these reactions are the highest energy points along the reaction coordinate and are challenging to observe directly. However, their structures can be inferred from kinetic studies and modeled using computational chemistry. For example, in a cycloaddition reaction, the transition state would involve the partial formation of two new sigma bonds as the reacting molecules approach each other.

Acid-Catalyzed and Base-Mediated Mechanistic Investigations

The role of acids and bases is central to controlling the reaction pathways in dihydroindolone synthesis. Their influence is typically investigated through kinetic studies, reaction profiling, and isolation of intermediates.

Acid-Catalyzed Mechanisms: In acidic media, catalysis often begins with the protonation of a carbonyl or amine functional group. This increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For example, the Fischer indole synthesis, a related classical reaction, involves the acid-catalyzed rearrangement of a phenylhydrazone. The mechanism is thought to proceed through a protonated imine intermediate, leading to a nih.govnih.gov-sigmatropic rearrangement. In syntheses more directly related to the tetrahydroindolone core, Brønsted acids can catalyze double bond isomerization followed by a Friedel-Crafts cyclization and subsequent dehydration to yield the final product. nih.gov Studies on the acid-catalyzed hydrolysis of related lactone structures have distinguished between unimolecular (A(AC)1) and bimolecular (A(AC)2) pathways, where the transition between them depends on the acidity of the medium. nih.gov These fundamental studies provide insight into how acid concentration can alter reaction mechanisms.

Base-Mediated Mechanisms: Base-mediated reactions typically involve the deprotonation of an acidic proton, most commonly an α-hydrogen to a carbonyl group, to generate a nucleophilic species like an enolate. nih.gov In the synthesis of N-hydroxyindoles, sodium tert-pentoxide is used to deprotonate the starting material, initiating a cyclization cascade. nih.gov The choice of base and solvent can be critical; for example, using potassium tert-butoxide can lead to highly variable yields in similar reactions. nih.gov Mechanistic investigations have trapped key byproducts, such as methanal, to support the proposed pathway involving a 1,5-electrocyclization and subsequent elimination. nih.gov

Metal-Catalyzed Mechanistic Studies (e.g., Palladium-catalyzed, Rhodium-catalyzed)

Transition metal catalysis provides powerful and selective methods for C-C and C-N bond formation in the synthesis of heterocyclic cores.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and cyclization reactions. A plausible route to functionalized dihydroindolones could involve a Pd-catalyzed intramolecular C-H arylation. nih.gov The catalytic cycle for such a reaction typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination of the alkene or other tethered group and an intramolecular migratory insertion. The final step is a reductive elimination that regenerates the Pd(0) catalyst and releases the cyclized product. One-pot Sonogashira coupling followed by a Pd-mediated 5-endo-dig cyclization has also been developed for the synthesis of 4,5,6,7-tetrahydro-1H-indole derivatives. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in reactions involving carbenoid intermediates. For example, the reaction of an enaldiazo compound can be catalyzed by a rhodium complex to form a rhodium carbenoid. nih.gov This highly reactive intermediate can then undergo an α-insertion and protonation, leading to an alkenated intermediate. This intermediate can then be guided through a Brønsted acid-catalyzed cyclization and dehydration to form the fused ring system. nih.gov

Table 2: Role of Metal Catalysts in Dihydroindolone-Related Syntheses

| Catalyst Type | Key Mechanistic Steps | Role of Metal | Example Transformation |

| Palladium (Pd) | Oxidative Addition, Migratory Insertion, Reductive Elimination. nih.gov | Facilitates C-H activation and C-C/C-N bond formation. nih.gov | Intramolecular C-H arylation to form fused ring systems. nih.gov |

| Rhodium (Rh) | Formation of a metal-carbenoid complex from a diazo compound. nih.gov | Generates a highly reactive carbenoid for subsequent insertion or cyclization reactions. nih.gov | α-insertion followed by Friedel-Crafts cyclization. nih.gov |

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

By mapping the potential energy surface of a reaction, computational studies can:

Validate Proposed Mechanisms: Theoretical calculations can determine the activation energies for different possible pathways. The pathway with the lowest activation barrier is typically the most favorable, allowing researchers to distinguish between concerted and stepwise mechanisms. researchgate.net

Characterize Transient Species: The structures of high-energy intermediates and transition states, which are difficult or impossible to observe experimentally, can be modeled and analyzed. rsc.org This provides insight into the bonding changes that occur during the reaction.

Explain Selectivity: DFT calculations can explain the origins of regioselectivity and stereospecificity by comparing the activation barriers of transition states leading to different products. longdom.org For example, studies on cycloaddition reactions use frontier molecular orbital (FMO) analysis to predict how substituents will influence reaction rates and outcomes. longdom.org

Predict Reactivity: Computational models can predict how changes in substrate structure or reaction conditions will affect the reaction outcome, guiding experimental design. researchgate.net For instance, the effect of electron-donating versus electron-withdrawing groups on activation barriers can be systematically evaluated. longdom.org

In the context of dihydroindolone synthesis, DFT could be used to model the key cyclization step, comparing the energetic feasibility of different ring-closing pathways and identifying the precise geometry of the transition state.

Functionalization and Derivatization Strategies for the Dihydroindolone Scaffold

Elaboration at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the pyrrole (B145914) ring is a primary site for elaboration, enabling the introduction of a wide array of substituents that can modulate the electronic properties and steric profile of the molecule. Common N-substitution strategies include N-alkylation and N-sulfonylation.

N-alkylation can be achieved using various alkylating agents. For instance, reaction of the parent 4,5,6,7-tetrahydroindol-4-one with acrylonitrile, followed by hydrolysis, introduces a propanoic acid side chain at the N-1 position. This transformation is a key step in creating precursors for intramolecular Friedel-Crafts acylation, leading to the formation of new fused ring systems. Another approach involves N-alkylation with ethyl acrylate, which sets the stage for subsequent Dieckmann condensation reactions.

N-sulfonylation, particularly tosylation, is another important modification. The introduction of a tosyl group not only serves as a protecting group for the nitrogen but also activates the scaffold for further reactions. For example, N-tosyl-4,5,6,7-tetrahydroindol-4-one is a key intermediate in the synthesis of 1,2,3-triazole-fused derivatives, a reaction that does not proceed without the tosyl protection.

| Reaction Type | Reagent | Resulting Moiety | Synthetic Application |

|---|---|---|---|

| N-Alkylation | Acrylonitrile | N-CH₂CH₂COOH | Precursor for Friedel-Crafts acylation |

| N-Alkylation | Ethyl acrylate | N-CH₂CH₂COOEt | Precursor for Dieckmann condensation |

| N-Sulfonylation | Tosyl chloride (TsCl) | N-SO₂C₆H₄CH₃ (N-Tosyl) | Activation for triazole synthesis |

Selective Functionalization of the Aliphatic Ring (e.g., C-5, C-6, C-7 Positions)

The saturated cyclohexanone (B45756) portion of the dihydroindolone scaffold offers multiple sites for selective functionalization, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Directed Halogenation and Substitution Reactions

The chlorine atom at the C-5 position of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is not merely a static substituent but an active handle for further chemical manipulation. It is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. A notable example is the reaction with thiols, such as ethanethiol, which displaces the chlorine to afford the corresponding C-5 thioether. These thioethers can be further oxidized to generate stable aromatic aldehydes, which serve as valuable intermediates for subsequent transformations like the Wittig-Horner reaction to build extended conjugated systems.

Alkylation and Arylation Modifications

The α-carbon to the ketone (C-5 position) is acidic and can be functionalized through enolate chemistry. For instance, α-formylation of the ketone can be achieved using reagents like ethyl formate (B1220265) with a strong base. The resulting 5-hydroxymethylene intermediate is a versatile precursor for constructing fused heterocyclic rings, such as isoxazoles. More advanced methods, employing enamine-transition metal cooperative catalysis, allow for the direct branched-selective α-alkylation of the cyclic ketone using simple alkenes, offering a step-economic route to β-branched ketones.

Arylation of the aliphatic ring, particularly at the C-7 position, can be accomplished through modern C-H activation strategies. While challenging due to the inherent reactivity of the pyrrole ring, the use of a directing group, such as a pyrimidine (B1678525) attached to the indole (B1671886) nitrogen, can steer a palladium catalyst to selectively activate the C-7 C-H bond for coupling with aryl sources like aryltriazenes. This method provides a powerful tool for synthesizing 7-arylindoline derivatives.

Derivatization of the Pyrrole Moiety (e.g., C-2, C-3 Positions)

The pyrrole ring behaves as an electron-rich aromatic system, making it prone to electrophilic aromatic substitution, which typically occurs at the C-2 position. This reactivity allows for the introduction of various functional groups that can serve as handles for further diversification.

Common C-2 derivatizations include the Vilsmeier-Haack reaction, which installs a formyl group (-CHO) using phosphoryl chloride and dimethylformamide. Another strategy involves reaction with chlorosulfonyl isocyanate to introduce a nitrile group (-CN) at the C-2 position.

While the C-2 position is generally more reactive, selective functionalization at the C-3 position is also achievable. For instance, halogenation at the C-3 position can be accomplished using copper(II) halides (CuX₂). This reaction is a key step in certain domino processes for synthesizing fused heterocyclic systems. Furthermore, modern rhodium-catalyzed C-H activation methods have been developed for the β-selective arylation of pyrroles, enabling the direct coupling of aryl iodides at the C-3 position.

| Position | Reaction Type | Reagent(s) | Introduced Group |

|---|---|---|---|

| C-2 | Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |

| C-2 | Nitrile Introduction | Chlorosulfonyl isocyanate | -CN (Nitrile) |

| C-3 | Halogenation | CuX₂ (X = Cl, Br) | -X (Halogen) |

| C-3 | C-H Arylation | Aryl iodide, Rh catalyst | -Ar (Aryl) |

Annulation Reactions for Polyheterocyclic System Formation

Annulation, or ring-forming, reactions are powerful strategies for building complex polyheterocyclic structures from the dihydroindolone scaffold. These reactions significantly expand the chemical space accessible from this starting material, leading to novel molecular frameworks.

Synthesis of Fused Pyrazinoindole Derivatives

One of the most significant applications of the dihydroindolone scaffold is in the synthesis of pyrazino[1,2-a]indole (B3349936) derivatives. These fused systems are of considerable interest in medicinal chemistry. Several synthetic routes have been developed to construct the pyrazine (B50134) ring onto the indole core.

A common strategy involves first modifying the indole at the N-1 and C-2 positions, followed by an intramolecular cyclization. For example, an indole-2-carboxamide can undergo a domino Michael addition/intramolecular nucleophilic substitution reaction to yield a pyrazino[1,2-a]indol-1-one. researchgate.net The indole nitrogen anion attacks an electrophilic vinyl species, followed by an intramolecular Sₙ2 reaction by the amide group to close the pyrazine ring. mdpi.com

Another elegant approach is a domino process that begins with the halogenation of the indole C-3 position, followed by an amino-palladation of an olefinic π-bond. This sequence allows for the synthesis of complex, di-halogenated pyrazinoindolones in high yields. mdpi.com These methods highlight the utility of the dihydroindolone scaffold as a precursor to elaborate, fused heterocyclic systems like the pyrazino[1,2-a]indole nucleus. nih.govencyclopedia.pub

Construction of Other Polycyclic Structures

The 6,7-dihydro-1H-indol-4(5H)-one scaffold serves as a versatile starting point for the synthesis of more complex, polycyclic heterocyclic structures. nih.gov The strategic placement of the ketone and the reactive pyrrole ring allows for the construction of additional fused rings, particularly at the 4- and 5-positions of the indole nucleus. These transformations are valuable for creating potentially pharmacologically active compounds. nih.gov

A primary strategy for building a fused six-membered ring onto the dihydroindolone core involves the initial functionalization of the ketone at the C5 position. nih.gov This is typically achieved through a regioselective α-formylation reaction, which introduces a reactive hydroxymethylene group adjacent to the ketone. nih.gov

The reaction of 4,5,6,7-tetrahydroindol-4-ones with reagents like ethyl formate in the presence of a base such as sodium methoxide (B1231860) or potassium tert-butoxide yields the corresponding 5-formyl derivative. nih.gov This intermediate is a crucial building block for various cyclization reactions. Subsequent reaction of this α-formylated ketone with secondary amines, for instance, produces enaminoketones. nih.gov These enaminoketones are primed for cyclization reactions that lead to the formation of fused heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, depending on the reaction partner.

Another approach to creating polycyclic systems is through intramolecular cyclization. Electrophilic aromatic substitution on the pyrrole ring can be used to forge a new ring. For example, N-alkylation of the pyrrole nitrogen with a suitable chain followed by an intramolecular Friedel-Crafts acylation can lead to the formation of a nih.govresearchgate.net-fused five-membered ring, resulting in a tricyclic structure. nih.gov

The following table summarizes a typical reaction sequence for constructing a fused ring on the dihydroindolone scaffold.

| Step | Reaction | Reagents | Product | Yield (%) |

| 1 | α-Formylation | Ethyl formate, Sodium methoxide or Potassium tert-butoxide | 5-formyl-6,7-dihydro-1H-indol-4(5H)-one derivative | 70-88 nih.gov |

| 2 | Enaminoketone Formation | Secondary amine | 5-(aminomethylene)-6,7-dihydro-1H-indol-4(5H)-one derivative | 51-98 nih.gov |

| 3 | Cyclization | Various (e.g., hydrazines, hydroxylamine) | Fused polycyclic heterocycle | Variable |

Structure-Based Design Principles for Dihydroindolone Analogues

Structure-based drug design (SBDD) is a rational approach used to develop new therapeutic agents by leveraging the three-dimensional structure of a biological target, such as a protein or enzyme. nih.govnih.govyoutube.com This process begins with identifying the target's binding site and then designing or discovering ligands that can fit into this site with high affinity and specificity. nih.govslideshare.net For dihydroindolone analogues, SBDD principles guide the modification of the core scaffold to optimize interactions with a specific disease-related target.

The core principles of SBDD involve an iterative cycle of design, synthesis, and biological testing. nih.gov Computational tools are central to this process, using techniques like molecular docking to predict how a ligand will bind to the target and scoring functions to estimate the binding affinity. nih.gov

Applying these principles to the this compound scaffold would involve several key considerations:

Target Identification and Characterization : The first step is to identify a biological target. The 4,5,6,7-tetrahydroindol-4-one scaffold has been identified as a core for inhibitors of enzymes like SIRT2. researchgate.net The 3D structure of the target, obtained through methods like X-ray crystallography, is crucial for SBDD. nih.gov

Pharmacophore Modeling : A pharmacophore model identifies the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.net For the dihydroindolone scaffold, key features would include the pyrrole N-H (a hydrogen bond donor), the C4-ketone (a hydrogen bond acceptor), the aromatic pyrrole ring, and the lipophilic chlorinated cyclohexanone ring.

Scaffold Modification and SAR Exploration : Based on the target's binding pocket and the pharmacophore model, medicinal chemists would systematically modify the dihydroindolone scaffold to improve potency and selectivity. This exploration of the structure-activity relationship (SAR) is a cornerstone of drug design. mdpi.com Potential points of modification on the this compound scaffold include:

N1-Position of the Pyrrole : Substitution at this position can be used to probe for additional interactions within the binding site or to modulate the compound's physicochemical properties.

C2 and C3-Positions of the Pyrrole : Introducing substituents here can target specific sub-pockets of the binding site to enhance affinity or selectivity.

The Chlorinated Cyclohexanone Ring : The chlorine atom at the C5-position can be replaced with other groups to explore hydrophobic or halogen-bonding interactions. The ketone at C4 is a key interaction point and could be modified, though this might alter the core pharmacophore.

The following table outlines the application of SBDD principles to the dihydroindolone scaffold.

| SBDD Principle | Application to Dihydroindolone Analogues |

| Target Analysis | Utilize the 3D structure of a target protein to identify key amino acid residues in the binding pocket. |

| Docking Simulation | Computationally place dihydroindolone analogues into the active site to predict binding modes and prioritize compounds for synthesis. |

| Pharmacophore Feature Mapping | Map the scaffold's features (H-bond donors/acceptors, aromatic ring) to complementary regions of the target site. |

| Iterative Optimization | Synthesize and test prioritized analogues. Use the resulting SAR data to refine computational models and design the next generation of compounds with improved activity and selectivity. nih.govmdpi.com |

Through this iterative process, the generic dihydroindolone scaffold can be tailored into a potent and selective lead compound for a specific biological target.

Computational and Theoretical Investigations of Dihydroindolone Systems

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov DFT studies on related heterocyclic compounds, such as 5-chloro-7-azaindole-3-carbaldehyde, have demonstrated the utility of methods like B3LYP, PBE0, and ωB97X-D in elucidating molecular geometries and vibrational spectra. mdpi.com For 5-chloro-6,7-dihydro-1H-indol-4(5H)-one, DFT calculations would similarly provide optimized molecular geometry, bond lengths, and bond angles, offering a foundational understanding of its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of similar compounds, the HOMO-LUMO gap has been used to infer charge transfer within the molecule. researchgate.net For this compound, a similar analysis would reveal its kinetic stability and the electronic transitions it is likely to undergo.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. A higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. A lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure and assign vibrational modes. nih.govmdpi.com In a study on 5-chloro-ortho-methoxyaniline, DFT was used to evaluate fundamental vibrational frequencies. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.netnih.gov For this compound, DFT would be instrumental in predicting its IR, Raman, and NMR spectra, providing a theoretical benchmark for experimental characterization.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov In studies of related compounds, MEP analysis has successfully identified reactive sites. researchgate.netnih.govresearchgate.net For this compound, an MEP analysis would likely show a negative potential around the carbonyl oxygen and the chlorine atom, indicating these as sites for electrophilic interaction. In contrast, the hydrogen atom attached to the nitrogen would exhibit a positive potential, marking it as a site for nucleophilic attack.

| Interaction Type | Typical Contribution to Crystal Packing | Expected Role in this compound |

| H···H | Often a major contributor due to the abundance of hydrogen atoms. | Expected to be a significant contributor to the overall crystal packing. |

| O···H/H···O | Indicates the presence of hydrogen bonds, which are strong directional interactions. | The carbonyl group and N-H group are likely to participate in hydrogen bonding. |

| Cl···H/H···Cl | Represents halogen bonding or other interactions involving the chlorine atom. | The chlorine atom can act as a hydrogen bond acceptor, influencing the crystal structure. |

| C···H/H···C | Reflects weaker van der Waals interactions. | These interactions will contribute to the overall stability of the crystal lattice. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov This approach is widely used in drug discovery to screen large libraries of virtual compounds and prioritize them for synthesis and testing. nih.gov For dihydroindolone systems, QSAR models could be developed to explore their potential as, for example, kinase inhibitors or antibacterial agents. By correlating structural features of a series of this compound derivatives with their measured biological activity, a predictive QSAR model could guide the design of more potent analogues.

Application of 6,7 Dihydro 1h Indol 4 5h One Derivatives As Key Synthetic Intermediates

Role as Precursors to Complex Heterocyclic Compounds

Derivatives of 6,7-dihydro-1H-indol-4(5H)-one are highly valued for their role as precursors in the synthesis of complex heterocyclic compounds. The inherent reactivity of the pyrrole (B145914) nucleus and the ketone functionality allows for a variety of chemical transformations. These transformations can lead to the formation of diverse heterocyclic systems, which are often found in pharmacologically active compounds. researchgate.net

The condensation of 1,3-dicarbonyl compounds with reagents like 2-azido-1,1-diethoxyethane (B2413938) is an efficient method for synthesizing 6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net Once formed, these intermediates can undergo further reactions. For instance, the ketone group can be functionalized to introduce new rings, and the pyrrole ring can participate in electrophilic substitution reactions to build more elaborate structures. The presence of a substituent, such as a chloro group at the 5-position, can influence the regioselectivity of these subsequent reactions, offering a strategic advantage in the synthesis of specific isomers of complex heterocyclic molecules.

Building Blocks for Polycyclic Structures with Designed Architectures

The 4,5,6,7-tetrahydroindol-4-one framework, of which 5-chloro-6,7-dihydro-1H-indol-4(5H)-one is a derivative, is a valuable starting point for the synthesis of polyheterocyclic structures. nih.gov These structures have applications in medicinal chemistry and materials science. The synthesis of these polycyclic systems can be categorized based on the size and point of attachment of the newly formed ring. nih.gov

Various synthetic strategies are employed to construct these polycyclic architectures. These include:

[4+2]-Cycloadditions: These reactions are particularly useful for forming six-membered rings fused to the indole (B1671886) nucleus, leading to potentially pharmacologically active tricyclic heterocycles. nih.gov

Paal-Knorr Type Syntheses: This method is used to create researchgate.netactascientific.com-fused five-membered heterocycles from 1,4-dicarbonyl precursors, which can be derived from 4,5,6,7-tetrahydroindol-4-one. nih.gov

Electrophilic Aromatic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups and the formation of fused ring systems. nih.gov

For example, tetrahydroindolo fused isoquinoline (B145761) derivatives have been synthesized from 4-oxotetrahydroindole through a one-pot, two-step reaction. nih.gov This demonstrates the utility of the 6,7-dihydro-1H-indol-4(5H)-one scaffold in constructing complex, multi-ring systems with specific and designed architectures.

Intermediates in the Synthesis of Specific Target Molecules (e.g., 4-hydroxy indole for Pindolol synthesis)

One of the most significant applications of 6,7-dihydro-1H-indol-4(5H)-one derivatives is their use as intermediates in the synthesis of specific, high-value target molecules. A prime example is the synthesis of 4-hydroxyindole (B18505), a key intermediate for the production of the beta-blocker Pindolol. nih.govactascientific.com

The synthesis of 4-hydroxyindole from a 6,7-dihydro-1H-indol-4(5H)-one derivative typically involves a two-step process:

Halogenation: The process begins with the protection of the nitrogen atom, often with a tosyl group, to form 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one. This is followed by bromination at the 5-position using a reagent like cupric bromide, yielding 5-bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one. actascientific.com A similar reaction can be envisioned with a chlorinating agent to produce the 5-chloro derivative.

Dehydrohalogenation and Deprotection: The resulting 5-halo intermediate undergoes dehydrohalogenation to introduce a double bond and form the aromatic indole ring system. This is often followed by the removal of the protecting group to yield 4-hydroxyindole. actascientific.com

This 4-hydroxyindole is then used in a straightforward, two-step synthesis to produce Pindolol. actascientific.com The efficiency of this synthetic route highlights the importance of 6,7-dihydro-1H-indol-4(5H)-one derivatives as crucial building blocks in the pharmaceutical industry.

Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis (DOS)

The structural framework of 6,7-dihydro-1H-indol-4(5H)-one and its derivatives is highly amenable to the principles of chemical library synthesis and Diversity-Oriented Synthesis (DOS). DOS is a strategy used to create collections of structurally diverse small molecules for high-throughput screening to identify new drug leads. cam.ac.uk

The 6,7-dihydro-1H-indol-4(5H)-one scaffold provides multiple points for diversification. The pyrrole nitrogen, the carbonyl group, and the aromatic and aliphatic carbons of the ring system can all be functionalized to generate a large library of related but structurally distinct compounds. The introduction of a substituent like a chloro group at the 5-position further expands the potential for diversity, as it can be retained, modified, or used as a handle for cross-coupling reactions to introduce a wide variety of other functional groups.

By systematically modifying the core structure of 6,7-dihydro-1H-indol-4(5H)-one, chemists can rapidly generate a vast number of compounds, increasing the probability of discovering molecules with novel biological activities. This approach is a powerful tool in modern drug discovery, and scaffolds like 6,7-dihydro-1H-indol-4(5H)-one are essential for its success.

Green Chemistry and Sustainable Approaches in Dihydroindolone Synthesis

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in the synthesis of heterocyclic compounds like dihydroindolones is a significant step towards more sustainable chemical manufacturing. Research has demonstrated the feasibility of synthesizing 4-oxo-4,5,6,7-tetrahydroindoles, a class of compounds structurally related to "5-chloro-6,7-dihydro-1H-indol-4(5H)-one", in refluxing water, offering an environmentally friendly and efficient procedure. While many organic reactants have poor solubility in water, the use of co-solvents can overcome this limitation, creating mixed aqueous-organic media that balance reactivity with environmental considerations. The application of aqueous conditions can lead to high yields and simplified purification processes, often avoiding the need for chromatography.

| Solvent System | Advantages | Challenges |

|---|---|---|

| Aqueous Media | Non-toxic, non-flammable, abundant, cost-effective | Poor solubility of some organic reactants |

| Mixed Aqueous-Organic Media | Improved reactant solubility, potential for enhanced reactivity | Requires solvent removal and separation |

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. bohrium.com They have gained attention as green solvents due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. bohrium.com In the synthesis of heterocyclic compounds, ILs can function as both the solvent and the catalyst, facilitating reactions under mild conditions and often leading to improved yields and shorter reaction times. The use of ILs has been explored for various organic transformations, and their application in the synthesis of dihydroindolones offers a promising avenue for sustainable chemistry. bohrium.com The recyclability of some ionic liquids further enhances their environmental credentials. For instance, water-soluble ionic liquids have been employed in microwave-assisted synthesis, allowing for easy separation and reuse of the reaction medium. researchgate.net

| Property | Description | Application in Dihydroindolone Synthesis |

|---|---|---|

| Low Vapor Pressure | Reduces air pollution and exposure risks | Safer reaction medium compared to volatile organic solvents |

| High Thermal Stability | Allows for a wide range of reaction temperatures | Enables reactions requiring elevated temperatures without solvent degradation |

| Tunable Solvating Power | Solubility of reactants can be optimized by modifying the cation and anion | Improved reaction rates and yields by enhancing reactant solubility |

| Potential for Recyclability | Can be separated from the product and reused | Reduces waste and improves process economy |

Catalyst Development for Sustainable Dihydroindolone Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. The development of novel catalytic systems for dihydroindolone synthesis is an active area of research.

The ideal green synthesis would proceed without the need for a catalyst, thereby eliminating concerns about catalyst toxicity, cost, and removal from the final product. One-pot, three-component reactions under catalyst-free conditions have been successfully developed for the preparation of functionalized dihydro-1H-indol-4(5H)-ones. These reactions proceed under mild conditions and can produce excellent yields of the desired products. Such catalyst-free approaches simplify the experimental procedure and reduce the generation of waste, aligning perfectly with the principles of green chemistry.

Energy-Efficient Synthetic Protocols (e.g., Microwave Irradiation)

Reducing energy consumption is another key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org The application of microwave irradiation in the synthesis of indoles and other heterocyclic compounds has been extensively reviewed. rsc.org This technology allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. The use of microwave-assisted protocols for the synthesis of "this compound" and its analogs can contribute to more energy-efficient and sustainable manufacturing processes.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Heating Mechanism | Conduction and convection | Direct interaction with polar molecules |

| Heating Efficiency | Less efficient, slower | Highly efficient, rapid |

| Reaction Time | Often longer (hours to days) | Significantly shorter (minutes) |

| Product Yield | Variable | Often higher |

| Energy Consumption | Higher | Lower |

Atom Economy and Reaction Efficiency Considerations (e.g., Multicomponent Reactions)

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Multicomponent reactions (MCRs) are exemplary in this regard, as they involve the combination of three or more starting materials in a single synthetic operation to form a complex product, often with high atom economy. nih.gov

The theoretical atom economy of such a reaction can be calculated using the following formula:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a generalized three-component synthesis of a dihydroindolone, the byproducts are typically water molecules, leading to a high atom economy. The efficiency of this approach is further highlighted by the excellent yields achieved under mild reaction conditions.

To illustrate the practical application of this MCR, a variety of substituted dihydro-1H-indol-4(5H)-ones have been synthesized. The following interactive table summarizes the yields obtained for different reactants, showcasing the versatility and efficiency of this method. While a specific example for the 5-chloro substituted target compound is not detailed in the primary literature for this exact MCR, the successful synthesis of derivatives with other halo-substituents suggests the feasibility of this approach.

Table 1: Synthesis of Functionalized Dihydro-1H-indol-4(5H)-ones via a Three-Component Reaction

| 1,3-Dicarbonyl Compound | Arylglyoxal Monohydrate (Ar) | Enaminone (R) | Product Yield (%) |

|---|---|---|---|

| Dimedone | Phenyl | Methyl | 95 |

| Dimedone | 4-Methylphenyl | Methyl | 96 |

| Dimedone | 4-Methoxyphenyl | Methyl | 92 |

| Dimedone | 4-Chlorophenyl | Methyl | 94 |

| Dimedone | 4-Bromophenyl | Methyl | 95 |

| Dimedone | 2-Chlorophenyl | Methyl | 91 |

| Cyclohexane-1,3-dione | Phenyl | Methyl | 90 |

| 4-Hydroxy-6-methyl-2-pyrone | Phenyl | Methyl | 88 |

| 4-Hydroxycoumarin | Phenyl | Methyl | 85 |

Streamlined Synthetic Protocols (e.g., One-Pot Reactions, Group-Assisted Purification (GAP) Chemistry)

Streamlined synthetic protocols, such as one-pot reactions and innovative purification techniques, are crucial for enhancing the sustainability of chemical manufacturing. These methods reduce reaction time, minimize solvent usage, and decrease energy consumption.

The aforementioned three-component synthesis of dihydro-1H-indol-4(5H)-ones is a prime example of a one-pot reaction. scranton.edu All reactants are combined in a single reaction vessel, and the product is formed through a cascade of reactions without the need to isolate intermediates. This not only simplifies the experimental procedure but also avoids the material losses associated with multiple workup and purification steps.

A significant advancement in streamlining the synthesis of these compounds is the application of Group-Assisted Purification (GAP) chemistry. tdl.orgnih.gov GAP chemistry is a technique that facilitates the purification of the target molecule without the need for traditional methods like column chromatography, which is often a major source of solvent waste in organic synthesis.

The successful implementation of these green and streamlined approaches in the synthesis of dihydroindolones demonstrates a significant step forward in the development of environmentally responsible chemical processes. The combination of high atom economy through multicomponent reactions and simplified purification via one-pot procedures and GAP chemistry provides a powerful strategy for the efficient and sustainable production of valuable heterocyclic compounds.

Emerging Trends and Future Directions in Dihydroindolone Chemistry

Development of Novel and Highly Efficient Synthetic Pathways to Substituted Dihydroindolones

One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. acs.org A notable example is the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrates, and enaminones, which affords functionalized dihydro-1H-indol-4(5H)-ones in excellent yields under mild conditions. acs.org This approach, which can follow group-assisted-purification (GAP) chemistry principles, circumvents the need for traditional chromatographic purification. acs.org

Recent advances also include the application of transition-metal-catalyzed domino reactions, particularly those employing palladium catalysts, for the synthesis of fused tricyclic indole (B1671886) skeletons. nih.gov These methods offer a high degree of control over regioselectivity and can be adapted to generate a wide array of substituted dihydroindolones. Furthermore, greener synthetic approaches, utilizing microwave irradiation, ionic liquids, or solvent-free conditions, are gaining traction to minimize the environmental impact of chemical synthesis. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Multi-Component Reactions (MCRs) | Multiple bonds formed in a single operation from three or more reactants. | High atom economy, reduced reaction time, simplified purification. acs.org |

| Transition-Metal-Catalyzed Domino Reactions | Sequential transformations catalyzed by a single metal catalyst. | Access to complex polycyclic systems, high regioselectivity. nih.gov |

| Green Synthetic Approaches | Utilization of microwaves, ultrasound, ionic liquids, or solvent-free conditions. | Reduced environmental impact, increased energy efficiency. researchgate.net |

Exploration of Asymmetric Synthesis and Chiral Induction for Dihydroindolone Derivatives

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Therefore, the development of asymmetric synthetic methods to access enantiomerically pure dihydroindolone derivatives is of utmost importance.

Chemoenzymatic synthesis routes are proving to be highly effective for the preparation of complex heterocycles in optically pure form. nih.gov For instance, the use of enzymes like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) can catalyze highly stereoselective reactions, yielding products with excellent enantiomeric excess (ee >99%). nih.gov This biocatalytic approach can be integrated with traditional chemical transformations in a one-pot, two-step sequence to generate chiral dihydroindolone precursors.

Another promising strategy involves the use of chiral catalysts, such as chiral N,N'-dioxide/metal complexes, to induce asymmetry in cascade reactions. researchgate.net These methods have been successfully applied to the asymmetric dearomatization of indoles to construct polycyclic spiroindolines, a strategy that can be adapted for the synthesis of chiral dihydroindolones. researchgate.net The development of tandem intramolecular cycloaddition cascades, where a chiral substituent on the starting material directs the stereochemical outcome, represents another elegant approach to control the absolute stereochemistry of multiple stereocenters in a single step. nih.gov

| Asymmetric Strategy | Catalyst/Reagent | Key Transformation |

| Chemoenzymatic Synthesis | Enzymes (e.g., EDDS lyase) | Stereoselective hydroamination or reduction. nih.gov |

| Chiral Metal Catalysis | Chiral N,N'-dioxide/Mg(II) complexes | Asymmetric Michael/Friedel-Crafts/Mannich cascade. researchgate.net |

| Substrate-Controlled Diastereoselection | Chiral auxiliaries or substituents | Tandem intramolecular [4+2]/[3+2] cycloaddition. nih.gov |

Advanced Computational Tools for Rational Design and Reaction Prediction

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the field of drug discovery and chemical synthesis. chemcopilot.comfrontiersin.org These tools are increasingly being employed for the rational design of novel dihydroindolone derivatives with desired pharmacological properties and for the prediction of reaction outcomes, thereby accelerating the research and development process.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. nih.gov SBDD utilizes the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. nih.gov In contrast, LBDD relies on the knowledge of known active and inactive molecules to build a pharmacophore model that can be used to screen virtual libraries for new hits. nih.gov Computational tools such as molecular docking, de novo design, and virtual screening are integral to these approaches. openmedicinalchemistryjournal.com

| Computational Approach | Application in Dihydroindolone Chemistry |

| Structure-Based Drug Design (SBDD) | Design of dihydroindolone derivatives with high affinity for a specific biological target. nih.gov |

| Ligand-Based Drug Design (LBDD) | Identification of novel dihydroindolone scaffolds based on the structures of known active compounds. nih.gov |

| Machine Learning for Reaction Prediction | Prediction of the major products and yields of novel synthetic routes to dihydroindolones. eurekalert.orgdrugtargetreview.com |

Integration of Automation and High-Throughput Screening in Synthetic Method Development

The demand for large and diverse libraries of compounds for biological screening has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. researchgate.netpharmaron.com These technologies enable the rapid synthesis and evaluation of thousands of compounds, significantly accelerating the drug discovery process.

Automated synthesis platforms, often utilizing flow chemistry or robotic systems, can perform multi-step reaction sequences with minimal human intervention. researchgate.netoxfordglobal.com This not only increases the efficiency and reproducibility of the synthesis but also allows for the exploration of a wider range of reaction conditions. oxfordglobal.com The integration of in-line analytical techniques, such as LC-MS and NMR, provides real-time monitoring of the reaction progress and facilitates rapid optimization. nih.gov

High-throughput screening involves the use of automated systems to test the biological activity of large numbers of compounds simultaneously. The data generated from HTS can be used to identify "hits"—compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds.

| Technology | Role in Dihydroindolone Chemistry |

| Automated Synthesis | Rapid generation of diverse libraries of substituted dihydroindolones for biological screening. researchgate.netresearchgate.net |

| Flow Chemistry | Efficient and scalable synthesis of dihydroindolone derivatives with precise control over reaction parameters. scribd.com |

| High-Throughput Screening (HTS) | Identification of dihydroindolone-based "hits" with desired biological activities from large compound libraries. |

Design of Next-Generation Materials Incorporating the Dihydroindolone Motif

While the primary focus of dihydroindolone chemistry has been in the realm of medicinal chemistry, the unique electronic and structural features of this scaffold also make it an attractive building block for the design of novel materials. The incorporation of the dihydroindolone motif into polymers, dyes, or other functional materials could lead to the development of next-generation materials with unique optical, electronic, or biological properties.

For instance, the conjugated system of the dihydroindolone ring could be exploited in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the dihydroindolone core through the introduction of various substituents could allow for the fine-tuning of the material's performance.

Furthermore, the inherent biological activity of many dihydroindolone derivatives could be leveraged in the development of bioactive materials. For example, dihydroindolone-containing polymers could be used as coatings for medical devices to prevent bacterial growth or to promote tissue integration. The development of such advanced materials is a nascent but promising area of research for the dihydroindolone scaffold.

Q & A

Q. What are the common synthetic routes for 5-chloro-6,7-dihydro-1H-indol-4(5H)-one?

A widely used method involves a three-component reaction of phenacyl bromide, dimedone, and substituted anilines. The reaction proceeds in a water-ethanol (1:1) solvent system under reflux, catalyzed by K₂CO₃. This approach achieves yields of 73–94% and avoids toxic solvents, aligning with green chemistry principles. Key steps include alkylation of dimedone with phenacyl bromide, followed by cyclization with aniline derivatives .

Q. How is the structure of this compound characterized?

Structural confirmation relies on multinuclear NMR and FT-IR spectroscopy :

- ¹H-NMR : Indole 3-H appears as a singlet at δ = 6.79–6.93 ppm. Aliphatic CH₂ groups adjacent to carbonyl/pyrrole rings resonate at δ = 1.86–2.53 ppm. Methyl groups on the cyclohexane ring show singlets at δ = 0.85–1.27 ppm .

- ¹³C-NMR : Carbonyl carbons appear at δ ≈ 193–194 ppm, while aromatic carbons range from δ = 105–146 ppm .

- FT-IR : Stretching vibrations for carbonyl (C=O) are observed at ~1620 cm⁻¹, and NH indole bonds at ~3056 cm⁻¹ .

Q. What solvents and conditions are optimal for purification?

Recrystallization from methanol-acetone (1:1) is effective for isolating high-purity products. Precipitation in cold aqueous ethanol minimizes impurities, as demonstrated by melting points consistent with literature values (e.g., 184–207°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Solvent choice : A water-ethanol mixture enhances solubility of reactants while reducing environmental impact .

- Catalyst screening : K₂CO₃ facilitates deprotonation and cyclization steps. Alternative bases (e.g., Cs₂CO₃) may improve kinetics.

- Temperature control : Reflux conditions (≈80°C) balance reaction rate and side-product formation. Lower temperatures may favor intermediates but prolong reaction time .

Q. What strategies address discrepancies in reported spectral data or melting points?

Discrepancies often arise from polymorphism or trapped solvents . Mitigation strategies include:

Q. How does substitution on the aryl ring influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aniline component lower the energy of the HOMO, enhancing electrophilic aromatic substitution. For example:

- Chloro-substituted derivatives exhibit downfield shifts in ¹H-NMR due to inductive effects.

- Methoxy groups increase electron density, accelerating cyclization but potentially reducing thermal stability .

Q. What methodologies assess bioactivity or enzyme interactions?

- Kinetic resolution using enzymes : Chemoenzymatic approaches (e.g., with Aspergillus niger) enable enantioselective synthesis of hydroxy derivatives, useful for probing chiral bioactive analogs .

- Docking studies : Molecular modeling against target enzymes (e.g., Flt3 kinase) can predict binding affinities. Experimental validation via IC₅₀ assays using bisindolylmaleimide-based inhibitors provides quantitative activity data .

Data Contradiction Analysis

Q. Why do yields vary significantly (73–94%) across similar synthetic protocols?

Variations stem from:

- Purity of starting materials : Impurities in phenacyl bromide or aniline derivatives hinder cyclization.

- Reaction time : Extended reflux (>12 hours) may degrade sensitive intermediates.

- Workup procedures : Incomplete precipitation or recrystallization reduces isolated yields .

Q. How to resolve conflicting reports on the position of methyl group signals in ¹H-NMR?

Methyl groups on the cyclohexane ring (δ = 0.85–1.27 ppm) are distinct from those on aryl substituents (δ = 2.12–2.53 ppm). Deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can resolve overlapping peaks .

Methodological Recommendations

Q. What advanced techniques enable functionalization of the indole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.